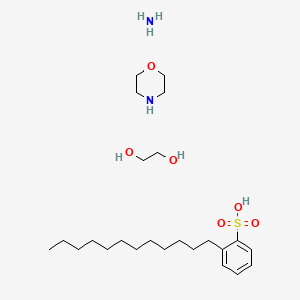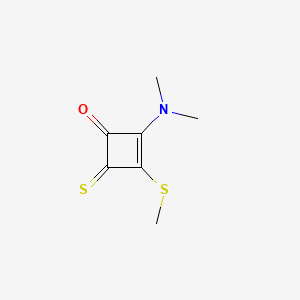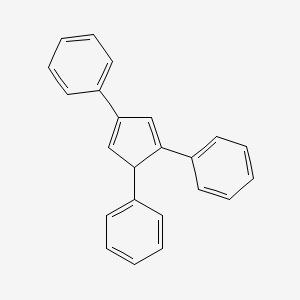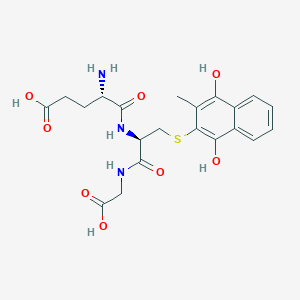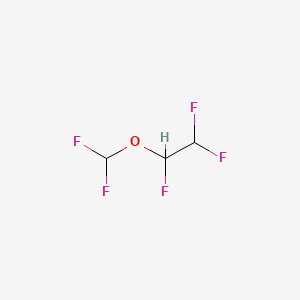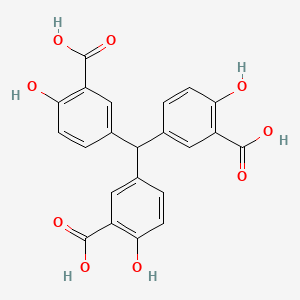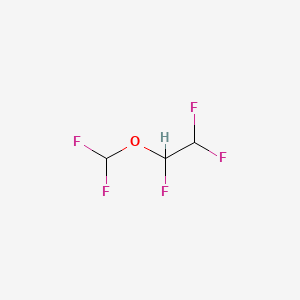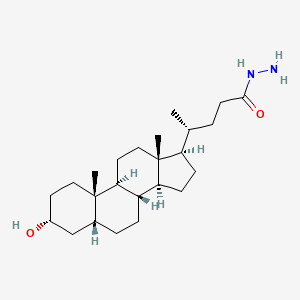
3-Hydroxycholan-24-ohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxycholan-24-ohydrazide is a chemical compound with the molecular formula C24H42N2O2. It is a derivative of bile acids, specifically lithocholic acid, and has been studied for its various chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-ohydrazide typically involves the reaction of lithocholic acid with hydrazineThe reaction conditions often include the use of solvents such as chloroform and methanol, and the reaction is carried out under acidic conditions to facilitate the formation of the hydrazide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxycholan-24-ohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist for certain receptors.
Mecanismo De Acción
The mechanism of action of 3-Hydroxycholan-24-ohydrazide involves its interaction with specific molecular targets. For example, it has been identified as an antagonist of the EphA2 receptor, which plays a critical role in tumor and vascular functions during carcinogenesis. The compound inhibits the activation of the EphA2 receptor by disrupting the binding of its ligand, ephrinA1 .
Comparación Con Compuestos Similares
Similar Compounds
Lithocholic acid: The parent compound from which 3-Hydroxycholan-24-ohydrazide is derived.
Cholanic acid: Another bile acid derivative with similar structural features.
Deoxycholic acid: A bile acid with similar biological properties.
Uniqueness
This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other bile acid derivatives. Its ability to act as an antagonist for specific receptors, such as EphA2, highlights its potential therapeutic applications .
Propiedades
Número CAS |
3664-90-2 |
|---|---|
Fórmula molecular |
C24H42N2O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-15(4-9-22(28)26-25)19-7-8-20-18-6-5-16-14-17(27)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,27H,4-14,25H2,1-3H3,(H,26,28)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
Clave InChI |
BXSPCFWJSALCFW-HVATVPOCSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(CCC(=O)NN)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


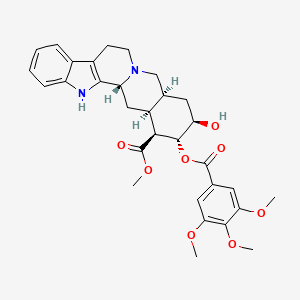
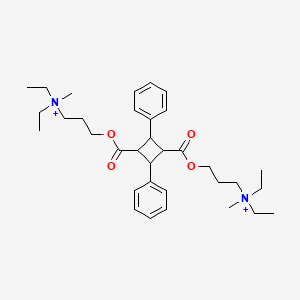

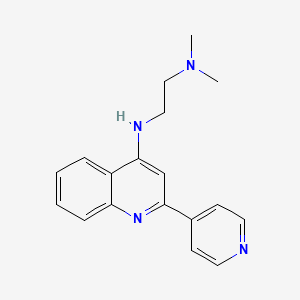

![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
